Increased Lipophilicity (LogP) Compared to Demethylated Piperazine Analog
The presence of a methyl group on the piperazine nitrogen in Methyl 3-Chloro-4-(4-methylpiperazino)benzoate increases its lipophilicity compared to its direct demethylated analog, Methyl 3-chloro-4-(piperazin-1-yl)benzoate . This is evidenced by a higher calculated LogP value.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.88 [1] |
| Comparator Or Baseline | Methyl 3-chloro-4-(piperazin-1-yl)benzoate (CAS 234082-16-7): LogP 1.93 [2] |
| Quantified Difference | Difference of 0.05 LogP units |
| Conditions | In silico prediction (standard computational model) |
Why This Matters
While the difference is small, this data confirms the compound's distinct lipophilic character, which influences solubility in organic solvents and can affect membrane permeability and off-target binding in biological systems, justifying its specific use over the demethylated analog in certain synthetic schemes.
- [1] Chemsrc. (2018). Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate. Retrieved from https://m.chemsrc.com/en/cas/1256633-29-0_1087327.html View Source
- [2] Chemsrc. (2018). Methyl 3-chloro-4-(1-piperazinyl)benzoate. Retrieved from https://m.chemsrc.com/en/cas/234082-16-7_955264.html View Source
